Cas no 1872952-09-4 (1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-)

1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl- 化学的及び物理的性質
名前と識別子
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- 1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-
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- インチ: 1S/C9H18F2N2O/c1-8-5-13(3-2-4-14-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3
- InChIKey: OGXHEWVHCDZZPD-UHFFFAOYSA-N
- ほほえんだ: C(N1CCCOC(C)C1)C(F)(F)CN
1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787921-1.0g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 1.0g |
$1200.0 | 2024-05-22 | |
Enamine | EN300-787921-2.5g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 2.5g |
$2351.0 | 2024-05-22 | |
Enamine | EN300-787921-0.1g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 0.1g |
$1056.0 | 2024-05-22 | |
Enamine | EN300-787921-5.0g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 5.0g |
$3479.0 | 2024-05-22 | |
Enamine | EN300-787921-10.0g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 10.0g |
$5159.0 | 2024-05-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01107370-1g |
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 1g |
¥8421.0 | 2023-03-19 | |
Enamine | EN300-787921-0.5g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 0.5g |
$1152.0 | 2024-05-22 | |
Enamine | EN300-787921-0.05g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 0.05g |
$1008.0 | 2024-05-22 | |
Enamine | EN300-787921-0.25g |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
1872952-09-4 | 95% | 0.25g |
$1104.0 | 2024-05-22 |
1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl- 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-に関する追加情報
Research Brief on 1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl- (CAS: 1872952-09-4)
The compound 1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl- (CAS: 1872952-09-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxazepine core and difluorinated side chain, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.
Recent research efforts have highlighted the synthetic challenges and innovative strategies employed to produce 1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel asymmetric synthesis route that improves yield and enantiomeric purity, addressing previous limitations in large-scale production. The incorporation of β,β-difluorinated groups has been shown to enhance metabolic stability and bioavailability, making this compound a viable candidate for further preclinical evaluation.
Pharmacological investigations have revealed that 1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl- exhibits high affinity for GABAA receptor subtypes, particularly those associated with anxiolytic and sedative effects. In vitro and in vivo studies demonstrated its selective modulation of α2/α3 subunits, which may offer advantages over traditional benzodiazepines in terms of reduced side effects such as sedation and dependence. These findings were corroborated by electrophysiological assays and behavioral models in rodents, suggesting its potential as a next-generation anxiolytic agent.
In addition to its CNS applications, recent studies have explored the compound's utility in oncology. Preliminary data indicate that 1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl- may act as a modulator of protein-protein interactions involved in cancer cell survival pathways. Specifically, it has shown inhibitory effects on the Bcl-2 family of proteins, which are critical for apoptosis regulation. These findings, though still in early stages, open new avenues for the development of targeted cancer therapies.
Despite these promising results, challenges remain in the clinical translation of 1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-. Pharmacokinetic studies have identified the need for further optimization to improve blood-brain barrier penetration and reduce potential off-target effects. Ongoing research is focused on structural analogs and prodrug strategies to address these limitations while retaining the compound's therapeutic efficacy.
In conclusion, 1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl- (CAS: 1872952-09-4) represents a versatile scaffold with significant potential in both CNS and oncology drug discovery. Continued research into its mechanism of action, synthetic optimization, and therapeutic applications will be critical for advancing this compound toward clinical development. The integration of computational modeling and high-throughput screening may further accelerate its progress in the pharmaceutical pipeline.
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